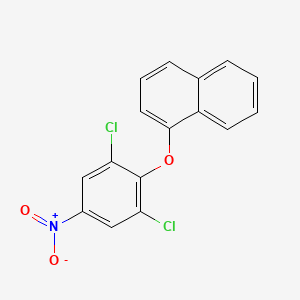
Chloro(chlorophenyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(chlorophenyl)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloromethyl group and a chlorophenyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(chlorophenyl)methylsilane can be synthesized through the chlorination of corresponding methylsilanes. The process involves the reaction of chloromethylsilane with chlorobenzene under specific conditions to introduce the chlorophenyl group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Chloro(chlorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced using hydride donors, leading to the formation of silane derivatives.
Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form siloxanes or silazanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines, typically under basic conditions.
Reduction Reactions: Hydride donors such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Condensation Reactions: Alcohols or amines are used, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
Substitution Reactions: Alkoxysilanes or aminosilanes.
Reduction Reactions: Silane derivatives with reduced chlorine content.
Condensation Reactions: Siloxanes or silazanes, depending on the reactants used.
Scientific Research Applications
Chloro(chlorophenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems, where this compound can be used to modify drug molecules for improved efficacy.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chloro(chlorophenyl)methylsilane involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles such as alcohols, amines, and hydrides. This reactivity is exploited in various chemical transformations to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Chloro(chlorophenyl)methylsilane can be compared with other chlorosilanes such as:
Chloromethylsilane: Lacks the chlorophenyl group, making it less versatile in certain applications.
Chlorophenylsilane: Lacks the chloromethyl group, limiting its reactivity in some substitution reactions.
Dichloromethylsilane: Contains two chlorine atoms bonded to the silicon, offering different reactivity patterns.
The uniqueness of this compound lies in its dual functionality, with both chloromethyl and chlorophenyl groups, allowing for a broader range of chemical transformations and applications.
Properties
CAS No. |
57883-53-1 |
|---|---|
Molecular Formula |
C7H6Cl2Si |
Molecular Weight |
189.11 g/mol |
InChI |
InChI=1S/C7H6Cl2Si/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5H2 |
InChI Key |
ZCJBHCWGXXKZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si]Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)




![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)

